REACTION_SMILES
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[CH2:18]([CH2:19][CH3:20])[OH:21].[CH3:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[Cl:8][c:9]1[c:10]([C:11](=[O:12])[OH:13])[cH:14][cH:15][cH:16][n:17]1.[Na:1]>>[c:9]1([O:21][CH2:18][CH2:19][CH3:20])[c:10]([C:11](=[O:12])[OH:13])[cH:14][cH:15][cH:16][n:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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CCCOc1ncccc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |